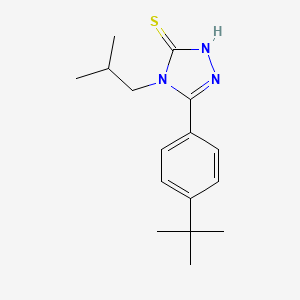
5-(4-tert-butylphenyl)-4-isobutyl-2,4-dihydro-3H-1,2,4-triazole-3-thione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(4-tert-butylphenyl)-4-isobutyl-2,4-dihydro-3H-1,2,4-triazole-3-thione is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known as TAT or Thioacetazone, and it has been widely used as a reference compound for the development of new drugs.
Wirkmechanismus
The mechanism of action of 5-(4-tert-butylphenyl)-4-isobutyl-2,4-dihydro-3H-1,2,4-triazole-3-thione is not fully understood, but it is believed to work by inhibiting the growth of mycobacteria. This compound has been shown to be effective against various strains of mycobacteria, including drug-resistant strains.
Biochemical and Physiological Effects:
5-(4-tert-butylphenyl)-4-isobutyl-2,4-dihydro-3H-1,2,4-triazole-3-thione has been shown to have various biochemical and physiological effects. Some of the notable effects include the inhibition of mycobacterial growth, the induction of apoptosis in cancer cells, and the reduction of oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 5-(4-tert-butylphenyl)-4-isobutyl-2,4-dihydro-3H-1,2,4-triazole-3-thione in lab experiments is its high potency and selectivity. This compound has been shown to be effective against various strains of mycobacteria, making it a valuable tool for the development of new anti-tuberculosis drugs. However, one of the limitations of using this compound is its potential toxicity, which can limit its use in certain experiments.
Zukünftige Richtungen
There are many potential future directions for the study of 5-(4-tert-butylphenyl)-4-isobutyl-2,4-dihydro-3H-1,2,4-triazole-3-thione. Some of the most promising areas of research include the development of new anti-tuberculosis drugs, the investigation of its potential as an anti-cancer agent, and the exploration of its potential as a treatment for oxidative stress-related diseases. Additionally, further studies are needed to fully understand the mechanism of action of this compound and to identify any potential side effects or limitations.
Synthesemethoden
The synthesis of 5-(4-tert-butylphenyl)-4-isobutyl-2,4-dihydro-3H-1,2,4-triazole-3-thione can be achieved through a multistep process that involves the reaction of various starting materials. One of the most common methods involves the reaction of 4-tert-butylphenylhydrazine with isobutyraldehyde, followed by the reaction of the resulting product with thiocarbonyldiimidazole.
Wissenschaftliche Forschungsanwendungen
5-(4-tert-butylphenyl)-4-isobutyl-2,4-dihydro-3H-1,2,4-triazole-3-thione has been widely used in scientific research due to its potential applications in various fields. One of the most notable applications is in the development of new drugs, where this compound has been used as a reference compound for the development of new anti-tuberculosis drugs.
Eigenschaften
IUPAC Name |
3-(4-tert-butylphenyl)-4-(2-methylpropyl)-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3S/c1-11(2)10-19-14(17-18-15(19)20)12-6-8-13(9-7-12)16(3,4)5/h6-9,11H,10H2,1-5H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYWDZMWASMSUNC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C(=NNC1=S)C2=CC=C(C=C2)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-tert-butylphenyl)-4-isobutyl-2,4-dihydro-3H-1,2,4-triazole-3-thione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 5-[(ethoxycarbonyl)amino]-3-methyl-4-isothiazolecarboxylate](/img/structure/B5882249.png)

![3-[(4,6-dimethyl-2-pyrimidinyl)amino]-2-(4-methylphenyl)-4(3H)-quinazolinone](/img/structure/B5882256.png)
![4-[3-(4-methylphenyl)acryloyl]morpholine](/img/structure/B5882273.png)
![2-[(5,6-dimethyl-1H-benzimidazol-2-yl)thio]-1-(4-fluorophenyl)ethanone](/img/structure/B5882280.png)
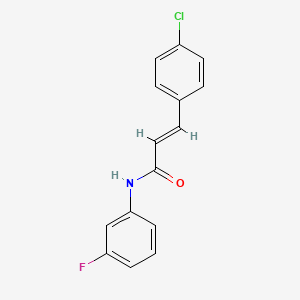
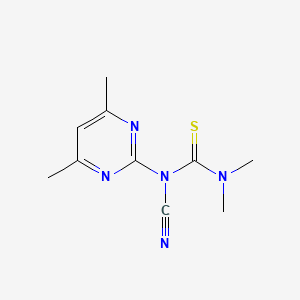
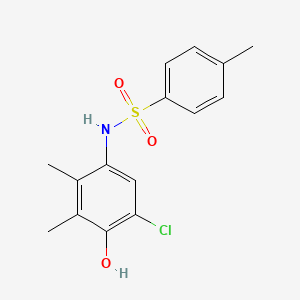

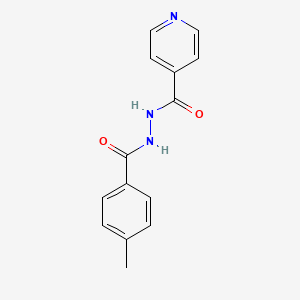
![N'-{[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}cyclopropanecarbohydrazide](/img/structure/B5882346.png)
![S-{2-[(3-chlorophenyl)amino]-2-oxoethyl} thiocarbamate](/img/structure/B5882356.png)
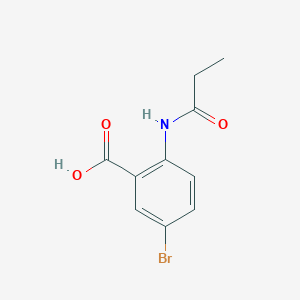
![methyl 4-({3-[(4-chlorophenyl)thio]propanoyl}amino)benzoate](/img/structure/B5882361.png)